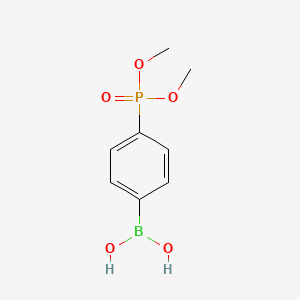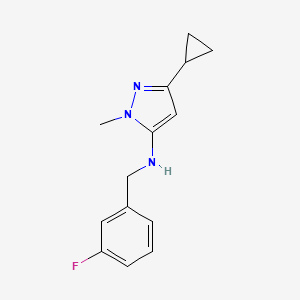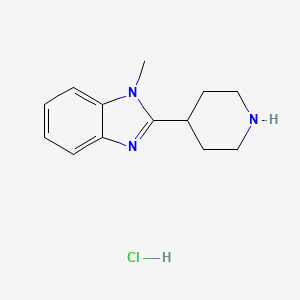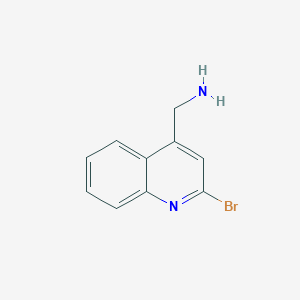
(4-(Dimethoxyphosphoryl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethoxyphosphoryl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a dimethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethoxyphosphoryl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a dimethoxyphosphoryl-substituted phenyl compound. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the desired boronic acid . The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethoxyphosphoryl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate or sodium hydroxide, and oxidizing agents like hydrogen peroxide or sodium perborate. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various boronic esters, borates, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
(4-(Dimethoxyphosphoryl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Dimethoxyphosphoryl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols, amines, and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The dimethoxyphosphoryl group can enhance the stability and reactivity of the boronic acid, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dimethoxyphosphoryl group, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a dimethoxyphosphoryl group, resulting in different reactivity and stability.
4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to (4-(Dimethoxyphosphoryl)phenyl)boronic acid.
Uniqueness
The presence of the dimethoxyphosphoryl group in this compound imparts unique electronic and steric properties that enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound for use in advanced organic synthesis and the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H12BO5P |
|---|---|
Molecular Weight |
229.96 g/mol |
IUPAC Name |
(4-dimethoxyphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C8H12BO5P/c1-13-15(12,14-2)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,1-2H3 |
InChI Key |
DQUPTRYDRQFSOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)P(=O)(OC)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749920.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749930.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine](/img/structure/B11749938.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749945.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749959.png)
![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749965.png)

![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol](/img/structure/B11749970.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11749978.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11749986.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749998.png)

![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750012.png)

